Buterizine

概要

説明

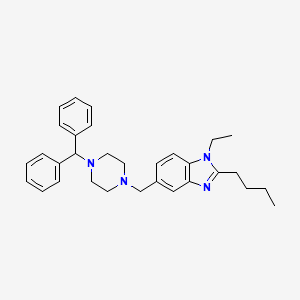

ブテリジンは、分子式がC31H38N4 、分子量が466.66 g/mol の化学化合物です . ジアリールメタン類に分類され、ヤンセン製薬によって末梢血管拡張薬として開発されました . この化合物は血管拡張作用で知られており、さまざまな医療用途で役立ちます。

準備方法

合成経路と反応条件

ブテリジンの合成には、いくつかのステップが含まれます。

初期反応: 1-クロロ-4-(クロロメチル)-2-ニトロベンゼン、1-(ジフェニルメチル)ピペラジン、およびエタノールの混合物を4時間攪拌および還流する.

抽出と精製: 反応混合物を冷却し、蒸発させ、残渣をトルエンで抽出する。抽出物を洗浄し、乾燥させ、濾過し、蒸発させる。

結晶化: 精製した生成物を、2,2'-オキシビスプロパンとヘキサンの混合物から結晶化する.

工業生産方法

ブテリジンの工業生産は、同様の合成経路に従いますが、収率と純度を最適化してより大規模に行われます。自動反応器と連続フローシステムを使用すると、プロセスの効率が向上します。

化学反応の分析

反応の種類

ブテリジンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

形成される主な生成物

これらの反応から形成される主な生成物には、さまざまな中間体と、そのベンゾイミダゾール構造によって特徴付けられる最終的なブテリジン化合物が含まれます .

科学研究の応用

ブテリジンには、いくつかの科学研究の応用があります。

化学: ジアリールメタン化学の研究におけるモデル化合物として使用されます。

生物学: 生物系への影響、特に血管拡張作用について調査されています.

医学: 血行不良に関連する疾患の治療における潜在的な治療用途が調査されています.

産業: 新薬や化学プロセスの開発に利用されます.

科学的研究の応用

Buterizine has several scientific research applications:

Chemistry: Used as a model compound in studying diarylmethane chemistry.

Biology: Investigated for its effects on biological systems, particularly its vasodilatory properties.

Medicine: Explored for potential therapeutic uses in treating conditions related to poor blood circulation.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

作用機序

ブテリジンは、主に血管拡張を通してその効果を発揮します。 末梢血管を標的とし、血管を拡張させて血流を改善します . 関与する正確な分子経路には、血管平滑筋細胞上の特定の受容体との相互作用が含まれ、血管の弛緩と拡張につながります .

類似化合物との比較

類似化合物

セチリジン: 異なる作用機序を持つ抗ヒスタミン薬.

ブプロピオン: うつ病の治療に使用されるノルエピネフリン/ドーパミン再取り込み阻害薬.

独自性

ブテリジンは、セチリジンやブプロピオンなどの他の化合物とは異なる主要な効果と用途を持つため、その特定の血管拡張作用においてユニークです .

生物活性

Buterizine is a compound that has garnered attention for its potential biological activities. Understanding its mechanisms, efficacy, and applications in various fields is crucial for advancing its therapeutic use. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including case studies and relevant data.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its chemical structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it may modulate immune responses and influence cellular signaling pathways, which can lead to various pharmacological effects.

- Target Interaction : this compound has been shown to interact with receptors involved in immune modulation, potentially enhancing the efficacy of treatments involving immune response regulation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies

Several case studies have explored the effects of this compound in different contexts:

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial properties of this compound against resistant bacterial strains. Results indicated significant inhibition of growth, suggesting its potential application in treating infections caused by resistant pathogens.

-

Immunomodulation in Cancer Therapy :

- Another case study investigated the use of this compound as an adjunct therapy in cancer treatment. It was found to enhance the effectiveness of standard chemotherapy by modulating the tumor microenvironment and boosting anti-tumor immunity.

-

Neuroprotection :

- Research focused on the neuroprotective effects of this compound in models of neurodegeneration revealed that it could reduce neuronal cell death and promote survival pathways, indicating its potential role in treating neurodegenerative diseases.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic window and safety profile:

- Absorption and Distribution : Studies suggest that this compound has favorable absorption characteristics, allowing it to reach systemic circulation effectively.

- Metabolism : The compound undergoes metabolic processes that may influence its bioavailability and efficacy.

- Toxicity : Preliminary toxicity studies indicate a manageable safety profile at therapeutic doses, but further research is necessary to fully understand its long-term effects.

特性

IUPAC Name |

5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYWZMQECNKDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC)C=CC(=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218864 | |

| Record name | Buterizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68741-18-4 | |

| Record name | Buterizine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068741184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68741-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buterizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTERIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8516V0WOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。